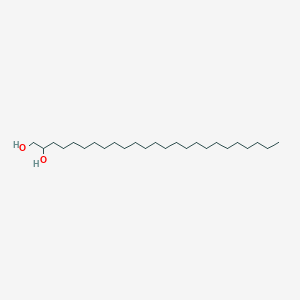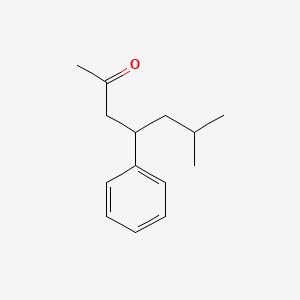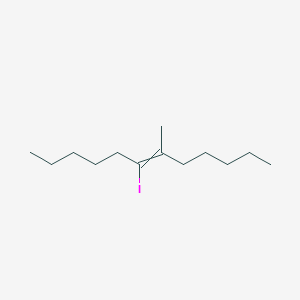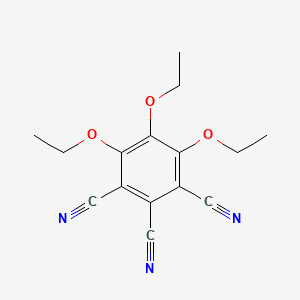
Pentacosane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacosane-1,2-diol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxylation of Alkenes: One common method to synthesize 1,2-diols is through the hydroxylation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides.
Industrial Production Methods
Industrial production of long-chain diols like Pentacosane-1,2-diol often involves catalytic processes that ensure high yield and purity. These methods may include the use of specific catalysts and optimized reaction conditions to facilitate the hydroxylation or hydrolysis reactions.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The compound can be reduced to yield hydrocarbons by removing the hydroxyl groups, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Periodate (IO4^-), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)
Major Products
Oxidation: Aldehydes, Ketones
Reduction: Alkanes
Substitution: Halides, Ethers
Aplicaciones Científicas De Investigación
Pentacosane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long alkane chain.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Pentacosane-1,2-diol exerts its effects depends on the specific application. For instance, in oxidation reactions, the hydroxyl groups are targeted by oxidizing agents, leading to the formation of carbonyl compounds. The molecular pathways involved include the cleavage of C-H bonds and the formation of C=O bonds .
Comparación Con Compuestos Similares
Similar Compounds
Hexacosane-1,2-diol: Another long-chain diol with a 26-carbon chain.
Octacosane-1,2-diol: A diol with a 28-carbon chain.
Uniqueness
Pentacosane-1,2-diol is unique due to its specific chain length and the positioning of its hydroxyl groups. This gives it distinct physical and chemical properties compared to other long-chain diols, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
105362-11-6 |
|---|---|
Fórmula molecular |
C25H52O2 |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
pentacosane-1,2-diol |
InChI |
InChI=1S/C25H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26/h25-27H,2-24H2,1H3 |
Clave InChI |
SMECYBYNQPUKQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)




![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)



![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
